molecular formula C24H26Cl2N4O3 B1669955 Deacylketoconazole CAS No. 67914-61-8

Deacylketoconazole

Cat. No.: B1669955
CAS No.: 67914-61-8
M. Wt: 489.4 g/mol
InChI Key: LOUXSEJZCPKWAX-ZJSXRUAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacylketoconazole is a derivative of Ketoconazole . It is primarily used as an antifungal medication to treat fungal infections . It is more active against Plasmodium falciparum than Ketoconazole .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .

Scientific Research Applications

Antifungal Activity

Deacylketoconazole has shown enhanced activity against Plasmodium falciparum, being 15- to 50-fold more active compared to ketoconazole. This increased activity is based on assessments using [3H]hypoxanthine uptake and quantitative parasite counts, although it displayed similar effectiveness against clinical isolates of Candida spp. to ketoconazole (Pfaller, Segal, & Krogstad, 1982).

Drug-Drug Interaction Studies

Research into drug-drug interactions (DDIs) involving this compound, particularly in the context of cytochrome P450 enzymes, is crucial for understanding its pharmacokinetic profile. For instance, a study using human hepatocyte suspension in plasma alongside cytochrome P450 phenotypic data provided insights into predicting DDIs involving fluconazole, a moderate inhibitor of CYP3A4. This study underscored the importance of considering the moderate-case scenario of CYP3A-based DDIs when evaluating potential interactions with this compound (Lu, Berg, Prakash, Lee, & Balani, 2008).

Azole Antifungal Agents

The evolution of azole antifungal agents, including the development and clinical application of ketoconazole, fluconazole, and itraconazole, has significantly impacted the treatment of fungal infections. The comparative safety, efficacy, and emerging resistance patterns of these drugs, alongside their interactions with other antifungal agents, have been extensively studied to optimize therapeutic outcomes (Sheehan, Hitchcock, & Sibley, 1999).

Mechanisms of Antifungal Resistance

Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients have been linked to specific multidrug transporters. This resistance, often associated with clinical resistance to fluconazole, suggests a complex interplay between drug efflux mechanisms and azole antifungal activity, which is pertinent to understanding this compound's efficacy and resistance patterns (Sanglard, Kuchler, Ischer, Pagani, Monod, & Billé, 1995).

Oral Drug Delivery Applications

A study investigating the use of deacylated gellan gum and glycerol for preparing thin films for oral drug delivery highlighted the potential for incorporating this compound into novel delivery systems. This research focused on the film's mechanical properties, swelling ability, mucoadhesion capacity, and drug distribution, indicating a broader scope for this compound's application beyond its antifungal activity (Paolicelli, Petralito, Varani, Nardoni, Pacelli, di Muzio, Tirillò, Bartuli, Cesa, Casadei, & Adrover, 2018).

Mechanism of Action

Target of Action

Deacylketoconazole is an orally active metabolite of Ketoconazole . It exhibits antifungal and antibacterial activity . It is more active against Plasmodium falciparum than Ketoconazole . The primary targets of this compound are likely to be similar to those of Ketoconazole, which include the inhibition of steroidogenic enzymes and the interaction with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol .

Mode of Action

This compound interacts with its targets, primarily steroidogenic enzymes and 14-α-sterol demethylase, to inhibit their function . This results in the inhibition of cortisol production in the case of steroidogenic enzymes , and increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane in the case of 14-α-sterol demethylase .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of cortisol and ergosterol. By inhibiting steroidogenic enzymes, this compound disrupts the synthesis of cortisol, a hormone that plays a crucial role in the body’s response to stress . By interacting with 14-α-sterol demethylase, it prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cortisol synthesis and the increase in fungal cellular permeability. This leads to the symptomatic treatment of conditions like endogenous Cushing’s syndrome and the effective combat against fungal infections .

Safety and Hazards

The specific safety and hazards associated with Deacylketoconazole are not detailed in the search results .

Future Directions

While the specific future directions for Deacylketoconazole are not mentioned in the search results, there are general trends in drug delivery systems that could potentially apply . These include the development of active targeting and multi-functional drug delivery systems via bioorthogonal chemistry .

Biochemical Analysis

Biochemical Properties

Deacylketoconazole interacts with various enzymes and proteins in biochemical reactions. As a derivative of Ketoconazole, it likely shares similar biochemical properties. Ketoconazole’s primary antiandrogenic mechanism involves the inhibition of several enzymes necessary for the conversion of cholesterol to steroid hormones .

Cellular Effects

This compound, like Ketoconazole, may influence cell function by interacting with cellular signaling pathways and affecting gene expression. Ketoconazole has been found to inhibit hydroxylation of deoxycortisol, leading to diminished cortisol production . This can result in symptomatic adrenal insufficiency, presenting with hyponatremia, hyperkalemia, hypotension, lethargy, depression, and malaise .

Molecular Mechanism

The molecular mechanism of this compound likely mirrors that of Ketoconazole. Ketoconazole works by causing holes to appear in the fungus’s cell membrane, causing the contents to leak out and killing the fungus .

Temporal Effects in Laboratory Settings

While specific studies on this compound’s temporal effects in laboratory settings are limited, it’s important to monitor serum concentrations of similar drugs to guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .

Dosage Effects in Animal Models

It’s crucial to understand that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

This compound, like other drugs, is likely involved in phase I and phase II metabolic reactions. Phase I reactions introduce or unmask a hydrophilic group, while phase II reactions conjugate the drug with a polar molecule to increase its water solubility .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on factors such as tissue/organ blood flow, the ability of the drug to passively diffuse across cell membranes, and its extent of binding to plasma protein and tissue sites .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The subcellular localization of a drug can affect its activity or function. For instance, RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Deacylketoconazole can be achieved through a multi-step process that involves the conversion of Ketoconazole to Deacylketoconazole.", "Starting Materials": [ "Ketoconazole", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Ketoconazole is reduced to its corresponding alcohol using sodium borohydride in methanol.", "The alcohol is then dehydrated to form an enol using hydrochloric acid in methanol.", "The enol is then acetylated using acetic anhydride in methanol to form the corresponding acetate.", "The acetate is then hydrolyzed using sodium hydroxide in water to form Deacylketoconazole." ] }

CAS No.

67914-61-8

Molecular Formula

C24H26Cl2N4O3

Molecular Weight

489.4 g/mol

IUPAC Name

1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine

InChI

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1

InChI Key

LOUXSEJZCPKWAX-ZJSXRUAMSA-N

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Appearance

Solid powder

67914-61-8

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

de-N-acetylketoconazole
deacetylated ketoconazole
deacylketoconazole
R 39 519
R 39519
R-39519

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacylketoconazole
Reactant of Route 2
Reactant of Route 2
Deacylketoconazole
Reactant of Route 3
Reactant of Route 3
Deacylketoconazole
Reactant of Route 4
Deacylketoconazole
Reactant of Route 5
Deacylketoconazole
Reactant of Route 6
Reactant of Route 6
Deacylketoconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.